
Valsartan-d8
概要
説明
Valsartan-d8 is a deuterated form of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium labeling in this compound involves the replacement of hydrogen atoms with deuterium, which can be useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Valsartan-d8 typically involves the incorporation of deuterium into the valine moiety of Valsartan. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Utilizing catalysts to facilitate the hydrogen-deuterium exchange.
Purification: Employing techniques such as chromatography to purify the final product.
化学反応の分析
Types of Reactions
Valsartan-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The deuterium atoms can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Valsartan-d8 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Valsartan.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Isotope Labeling: Used as an internal standard in mass spectrometry for accurate quantification of Valsartan and its metabolites.
Drug Development: Assisting in the development of new drugs by providing insights into the behavior of Valsartan in biological systems.
作用機序
The mechanism of action of Valsartan-d8 is similar to that of Valsartan. It works by blocking the angiotensin II receptor, which prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and a reduction in blood pressure. The deuterium labeling does not significantly alter the mechanism of action but can provide valuable information in pharmacokinetic studies.
類似化合物との比較
Similar Compounds
L-Valine-d8: A deuterated form of the amino acid valine, used in similar isotope labeling studies.
D-Valine-d8: Another deuterated form of valine, differing in stereochemistry.
L-Leucine-d3: A deuterated form of leucine, used in metabolic studies.
Uniqueness
Valsartan-d8 is unique due to its specific application in studying Valsartan’s pharmacokinetics and metabolic pathways. The deuterium labeling provides a distinct advantage in mass spectrometry, allowing for precise quantification and analysis .
生物活性
Valsartan-d8, a deuterated form of valsartan, is an angiotensin II receptor blocker (ARB) primarily used in the management of hypertension and heart failure. This compound is notable for its unique isotopic labeling, which enhances its utility in pharmacokinetic studies and metabolic research. The biological activity of this compound is closely linked to its mechanism of action, pharmacodynamics, and therapeutic effects, which are critical for understanding its role in clinical applications.
This compound functions by selectively antagonizing the angiotensin II type 1 receptor (AT1R), which plays a significant role in regulating blood pressure and fluid balance. By inhibiting AT1R, this compound reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and improved cardiovascular outcomes.
- Inverse Agonism : this compound acts as an inverse agonist at AT1R, which means it not only blocks the receptor but also reduces its constitutive activity. This property has been shown to mitigate pro-inflammatory responses in various cell types, including mature adipocytes, by inhibiting the NF-κB pathway and enhancing PPAR-γ transcriptional activity .
Pharmacological Profile
The pharmacological characteristics of this compound include:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues with a high volume of distribution.
- Metabolism : Primarily metabolized by the liver; deuteration may alter metabolic pathways compared to non-deuterated valsartan.
- Excretion : Mainly excreted via urine as metabolites.
Therapeutic Effects
This compound exhibits several beneficial effects beyond blood pressure reduction:
- Cardiovascular Protection : It has been shown to reduce cardiovascular morbidity and mortality post-myocardial infarction and in patients with heart failure .
- Renoprotective Effects : this compound has demonstrated protective effects on renal function, particularly in diabetic patients, by reducing proteinuria and albumin excretion .
- Metabolic Benefits : The compound may improve insulin sensitivity and metabolic profiles in patients with metabolic syndrome or obesity .
Case Studies
Several studies have highlighted the efficacy of this compound in various populations:
- Hypertensive Patients : In a randomized controlled trial involving diverse patient demographics (including those with chronic kidney disease), this compound effectively lowered blood pressure within 90 days .
- Heart Failure Management : this compound has been associated with improved outcomes in heart failure patients, demonstrating significant reductions in hospitalization rates due to heart failure exacerbations .
Table 1: Summary of Key Studies on this compound
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Ko et al. (2013) | Hypertensive patients | 80-160 mg | 1 year | Comparable efficacy to other ARBs |
Li et al. (2009) | Elderly hypertensive | 80 mg | 8 weeks | Significant BP reduction |
Peng et al. (2010) | Patients with proteinuria | 80 mg | 48 weeks | Reduced proteinuria levels |
These studies collectively indicate that this compound not only effectively manages hypertension but also provides additional cardiovascular and renal benefits.
特性
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-(trideuteriomethyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i2D3,3D3,16D,22D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-KFWZLTATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。